Cas no 2649069-26-9 (4-(2-isocyanatoethyl)oxane)

4-(2-isocyanatoethyl)oxane Chemical and Physical Properties
Names and Identifiers
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- 4-(2-isocyanatoethyl)oxane
- 2649069-26-9
- EN300-1827181
-
- Inchi: 1S/C8H13NO2/c10-7-9-4-1-8-2-5-11-6-3-8/h8H,1-6H2
- InChI Key: YOZHYEITVQWWMU-UHFFFAOYSA-N
- SMILES: O1CCC(CCN=C=O)CC1
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.7Ų
4-(2-isocyanatoethyl)oxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827181-1.0g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1827181-2.5g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1827181-5g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1827181-0.1g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1827181-0.05g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1827181-5.0g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1827181-0.25g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1827181-0.5g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1827181-10.0g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1827181-10g |
4-(2-isocyanatoethyl)oxane |
2649069-26-9 | 10g |
$3929.0 | 2023-09-19 |
4-(2-isocyanatoethyl)oxane Related Literature
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
Additional information on 4-(2-isocyanatoethyl)oxane
Comprehensive Overview of 4-(2-isocyanatoethyl)oxane (CAS No. 2649069-26-9)
4-(2-isocyanatoethyl)oxane, with the CAS number 2649069-26-9, is a specialized organic compound that has garnered significant attention in the fields of polymer chemistry and material science. This compound, characterized by its unique isocyanate functional group and oxane ring, serves as a versatile building block for synthesizing high-performance materials. Its molecular structure combines reactivity with stability, making it a valuable intermediate in the development of advanced coatings, adhesives, and elastomers.
The growing demand for sustainable materials and green chemistry has propelled research into compounds like 4-(2-isocyanatoethyl)oxane. Researchers are particularly interested in its potential to reduce environmental impact while maintaining high performance. For instance, its application in waterborne polyurethanes aligns with the global shift toward eco-friendly industrial solutions. This compound's ability to form durable yet biodegradable polymers addresses key concerns in sectors such as automotive, construction, and packaging.
From a synthetic perspective, 4-(2-isocyanatoethyl)oxane offers distinct advantages due to its balanced reactivity. The isocyanate group enables efficient cross-linking with polyols, while the oxane moiety enhances thermal and chemical resistance. Such properties are critical for applications requiring high-temperature stability or chemical corrosion resistance. Recent studies have explored its use in self-healing materials, where its structural features contribute to autonomous repair mechanisms—a hot topic in material science innovation.
In the context of industrial scalability, 2649069-26-9 stands out for its compatibility with existing manufacturing processes. Companies seeking drop-in replacements for traditional isocyanates often evaluate this compound due to its lower volatility and improved handling safety. These attributes resonate with current industry trends emphasizing worker safety and process efficiency. Moreover, its potential in 3D printing resins and composite materials has sparked interest among tech-driven manufacturers.
Analytical techniques such as FTIR spectroscopy and HPLC are commonly employed to characterize 4-(2-isocyanatoethyl)oxane, ensuring purity and consistency for industrial applications. Quality control protocols focus on minimizing residual monomers, a priority for end-users in medical device coatings and food-contact materials. Regulatory compliance, particularly with REACH and FDA guidelines, further underscores its suitability for sensitive applications.
The compound's role in smart material development cannot be overstated. By integrating 2649069-26-9 into stimuli-responsive polymers, scientists have achieved breakthroughs in pH-sensitive drug delivery systems and shape-memory alloys. These innovations align with the surge in demand for personalized medicine and adaptive technologies. As interdisciplinary research expands, 4-(2-isocyanatoethyl)oxane continues to emerge as a key enabler of next-generation functional materials.
Market analysts project steady growth for specialty isocyanates like 2649069-26-9, driven by advancements in renewable energy infrastructure and electric vehicle components. Its utility in lightweight composites for wind turbine blades and battery housings exemplifies its relevance to the clean energy transition. Furthermore, collaborations between academia and industry aim to optimize synthesis routes, reducing costs and environmental footprint—a response to the increasing focus on circular economy principles.
In summary, 4-(2-isocyanatoethyl)oxane (CAS No. 2649069-26-9) represents a convergence of innovation and practicality. Its multifaceted applications—from high-performance coatings to biomedical engineering—highlight its importance in modern chemistry. As research uncovers new possibilities, this compound is poised to play a pivotal role in addressing contemporary challenges across diverse industries.
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